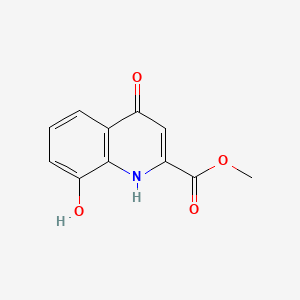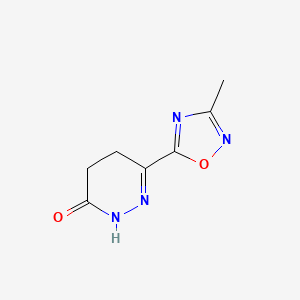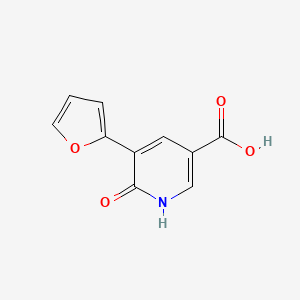
5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound “5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule that contains a furan ring and a pyridine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and composed of a six-membered ring with five carbon atoms and a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, furan derivatives have been synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Pyridine derivatives have been synthesized through multistep chemical routes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, ultraviolet–visible spectroscopy (UV–Vis), and nuclear magnetic resonance (NMR) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .
Applications De Recherche Scientifique
Antibacterial Agents
Furan derivatives, including 5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid, have been extensively studied for their antibacterial properties. These compounds have shown efficacy against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into antibacterial agents is a key strategy in medicinal chemistry due to its therapeutic potential. The development of new furan-based antibacterial compounds could be crucial in addressing the global challenge of microbial resistance.
Fungicides and Pesticides
The furan nucleus is also present in compounds that serve as fungicides and pesticides . The structural versatility of furan derivatives allows for the synthesis of various compounds with potential applications in agriculture. These compounds can help protect crops from fungal infections and pest infestations, contributing to increased agricultural productivity.
Chemotherapeutic Agents
Some furan derivatives exhibit a range of pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic properties . This makes them valuable as chemotherapeutic agents. The diverse biological activities of these compounds can be harnessed to develop new medications for various health conditions.
Synthesis of Heterocyclic Compounds
Furan derivatives are key intermediates in the synthesis of heterocyclic compounds, such as oxadiazoles and triazoles . These heterocycles are important in the pharmaceutical industry for creating drugs with specific therapeutic effects. The ability to synthesize these compounds from furan derivatives expands the repertoire of available medications.
Biobased Materials
The shift from petrochemicals to biobased materials has increased the importance of furan derivatives . These compounds can be synthesized from biomass, offering a sustainable alternative to traditional chemical reactants. Furan derivatives can be used to create a wide range of materials, including plastics, fuels, and other valuable chemicals.
Enzyme-Catalyzed Reactions
Furan derivatives are substrates in enzyme-catalyzed reactions, leading to the production of valuable chemicals . For example, the oxidation of 5-hydroxymethylfurfural by specific enzymes can result in the formation of furan-2,5-dicarboxylic acid, a precursor for biopolymer production. This application highlights the role of furan derivatives in green chemistry and sustainable manufacturing processes.
Organic Synthesis
The compound can be used as a starting material or intermediate in organic synthesis . Its reactivity allows for the creation of a variety of organic molecules, which can have applications ranging from material science to drug development.
Propriétés
IUPAC Name |
5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZFHAUWGTAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686892 | |
| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
1261924-61-1 | |
| Record name | 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)

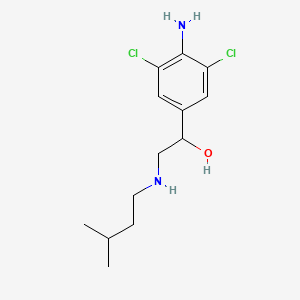
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)
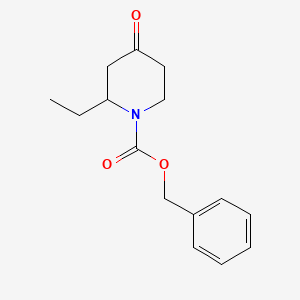



![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)
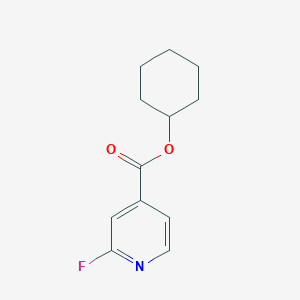
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)
